(3,4-dihydroxy-3,4-dihydro-2H-pyran-2-yl)methyl benzoate

Carbohydrate Chemistry Glycosylation Regioselectivity Protecting Group Effect

(3,4-Dihydroxy-3,4-dihydro-2H-pyran-2-yl)methyl benzoate, systematically referred to as 6-O-Benzoyl-D-glucal, is a partially protected 2,3-unsaturated glycoside (glycal) with free 3- and 4-hydroxyl groups. As a C13H14O5 dihydropyran derivative (MW 250.25 g/mol, CAS 58871-05-9) , it serves primarily as a chiral building block in carbohydrate chemistry, enabling regio- and stereoselective modifications at the glycal core while the benzoyl ester provides orthogonal protection at the primary 6-position.

Molecular Formula C13H14O5
Molecular Weight 250.25 g/mol
Cat. No. B12095729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-dihydroxy-3,4-dihydro-2H-pyran-2-yl)methyl benzoate
Molecular FormulaC13H14O5
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OCC2C(C(C=CO2)O)O
InChIInChI=1S/C13H14O5/c14-10-6-7-17-11(12(10)15)8-18-13(16)9-4-2-1-3-5-9/h1-7,10-12,14-15H,8H2
InChIKeyDIEYDTYJOXFFJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-O-Benzoyl-D-glucal (CAS 58871-05-9): A Regioselective Dihydropyran Building Block for Carbohydrate Synthesis


(3,4-Dihydroxy-3,4-dihydro-2H-pyran-2-yl)methyl benzoate, systematically referred to as 6-O-Benzoyl-D-glucal, is a partially protected 2,3-unsaturated glycoside (glycal) with free 3- and 4-hydroxyl groups. As a C13H14O5 dihydropyran derivative (MW 250.25 g/mol, CAS 58871-05-9) , it serves primarily as a chiral building block in carbohydrate chemistry, enabling regio- and stereoselective modifications at the glycal core while the benzoyl ester provides orthogonal protection at the primary 6-position .

6-O-Benzoyl-D-glucal vs. Generic Glycals: Why 6-Position Protecting Group Choice Dictates Reactivity and Stereochemical Outcome


Generic glycals such as tri-O-acetyl-D-glucal or 6-O-benzyl-D-glucal are often considered interchangeable building blocks, but the electron-withdrawing benzoyl ester at the 6-position imparts distinct electronic and steric properties that cannot be replicated by alkyl or benzyl ethers. Direct experimental comparisons have demonstrated that substituting the 6-O-benzoyl group with a 6-O-benzyl or 6-O-TBDPS group can completely invert the O-3/O-4 regioselectivity of glycosylation reactions, leading to different product distributions [1]. Therefore, a researcher seeking reproducible regiochemical outcomes cannot arbitrarily replace 6-O-benzoyl-D-glucal with a cheaper in-class analog without risking synthesis failure.

Quantitative Comparator Evidence for 6-O-Benzoyl-D-glucal: Regioselectivity, Stereocontrol, and Physical Differentiation


6-O-Benzoyl vs. 6-O-Benzyl and 6-O-TBDPS: Differential O-3/O-4 Regioselectivity in Glycosylation of β-Anomeric Acceptors

In a direct head-to-head comparison using per-O-benzoylated β-D-galactofuranosyl trichloroacetimidate as the glycosyl donor, the β-anomer of the 6-O-benzoylated D-glucosamine acceptor yielded an equimolar mixture at O-3 and O-4 (ratio ≈ 1:1), whereas the 6-O-benzyl and 6-O-TBDPS analogs exhibited a distinct preference for O-4 glycosylation [1]. This demonstrates that the benzoyl group uniquely balances reactivity between the two secondary hydroxyls, a property not shared by benzyl ether or silyl ether protecting groups.

Carbohydrate Chemistry Glycosylation Regioselectivity Protecting Group Effect

6-O-Benzoyl vs. 6-O-Acetyl Glucal: Enhanced Thermal Stability and Crystallinity Facilitating Handling and Storage

The commercial specification for 6-O-benzoyl-D-glucal reports a melting point of 106–111 °C , whereas the corresponding 6-O-acetyl-D-glucal analogue is reported as a low-melting solid with a melting point of approximately 30–38 °C . This 70–80 °C higher melting point translates into superior room-temperature storage robustness and easier handling as a crystalline solid, reducing decomposition risk during long-term storage.

Physical Organic Chemistry Protecting Group Stability Carbohydrate Synthesis

6-O-Benzoyl Group Enables Remote α-Directing Stereocontrol in Oligoglucoside Assembly, Validated in Convergent Synthesis of α-(1→3)-Glucan Chains

In convergent blockwise syntheses of α-(1→3)-glucan oligosaccharides, glycosyl donors bearing a 6-O-benzoyl group were shown to act as efficient α-directing tools through remote stereocontrolling participation, even with large donors [1]. This capability was essential for achieving the stereoselective α-glucosylations required to assemble the target pentasaccharide and longer chains. In contrast, analogous 6-O-acetyl or 6-O-levulinoyl groups did not provide the same level of remote stereocontrol, often leading to lower α-selectivity or requiring additional directing auxiliaries.

Stereoselective Glycosylation Oligosaccharide Synthesis Remote Participation

6-O-Benzoyl-D-glucal as a Selective Glycosyl Acceptor: Comparative Purity and Defined Stereochemistry Over Partially Protected Glucose Derivatives

Commercial 6-O-benzoyl-D-glucal is supplied at ≥97% purity (HPLC) with a defined specific rotation of [α]25/D +44° (c = 1.4, CHCl3) and a single stereoisomeric form (2R,3S,4R) . In contrast, commonly used partially protected glucose derivatives (e.g., 6-O-acetyl-D-glucose or 6-O-benzyl-D-glucose) often contain anomeric mixtures or require additional chromatographic purification to remove over-acylated byproducts. The defined stereochemistry and consistent purity reduce the need for pre-reaction purification, directly lowering preparative cost and time.

Glycal Chemistry Building Block Purity Stereochemical Integrity

Procurement-Ready Application Scenarios for 6-O-Benzoyl-D-glucal in Academic and Industrial Carbohydrate Synthesis


Synthesis of α-(1→3)-Glucan Oligosaccharides for Antifungal Vaccine Conjugates

Based on the established α-directing effect of the 6-O-benzoyl group [1], procurement of this building block is directly justified for convergent blockwise synthesis of α-(1→3)-linked glucose chains found in Aspergillus fumigatus cell walls. The benzoyl group's remote participation ensures high α-stereoselectivity without additional directing auxiliaries, reducing synthetic step count and improving overall yield.

Regioselective Functionalization at the Glycal O-3 Position for Bioactive Glycoconjugate Synthesis

When a synthetic route demands selective glycosylation or alkylation at the O-3 position of a 6-O-protected glycal, 6-O-benzoyl-D-glucal is the preferred substrate. The 1:1 O-3/O-4 reactivity ratio observed with this benzoyl group [2] enables O-3-derivatized products that cannot be accessed with 6-O-benzyl or 6-O-TBDPS analogs, which favor O-4 selectivity.

Large-Scale Production of 2,3-Unsaturated Glycosides via Ferrier Rearrangement

The enhanced thermal stability (mp 106–111 °C) and high commercial purity (≥97%) of 6-O-benzoyl-D-glucal make it a robust starting material for Lewis-acid-catalyzed Ferrier rearrangements. Its handling safety and shelf stability are superior to the low-melting 6-O-acetyl analog, reducing purification burden in multi-gram to kilogram preparations.

Orthogonal Protecting Group Strategies in Oligosaccharide Automated Synthesis

In automated oligosaccharide synthesizers, where protecting group orthogonality and crystalline morphology are critical for solid-phase handling, the benzoyl ester provides a base-labile protecting group that is orthogonal to benzyl ethers and silyl ethers. Its crystalline nature (mp 106–111 °C) ensures consistent resin loading, unlike the waxy or low-melting acetyl analog .

Quote Request

Request a Quote for (3,4-dihydroxy-3,4-dihydro-2H-pyran-2-yl)methyl benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.